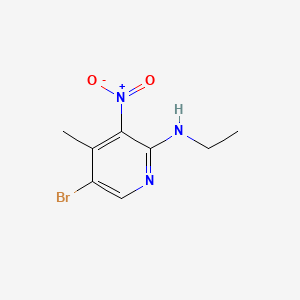

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .

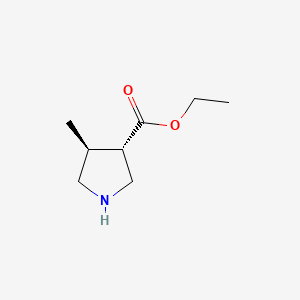

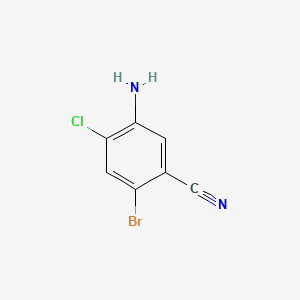

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is complex and involves several atoms including bromine, nitrogen, oxygen, and carbon. The exact structure can be found in databases like ChemSpider .科学的研究の応用

Role in Biogenic Amine Analysis

Biogenic amines are nitrogenous organic compounds of significance due to their implications in food safety and quality. Studies focusing on the detection, formation, and implications of biogenic amines in various matrices can offer insights into the analytical chemistry applications where compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine might be relevant. For instance, methodologies involving the selective detection or synthesis of biogenic amines could leverage specific nitrogen-containing compounds for their analytical frameworks (Bulushi et al., 2009).

Involvement in Nitrosamine Formation

The formation of nitrosamines, a class of carcinogenic compounds formed from nitrosation reactions of amines, is a significant area of research due to the implications for food safety and environmental health. Studies on the conditions that favor nitrosamine formation and their potential health impacts could be relevant for compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, given its structural characteristics that include an amine group (Sharma, 2012).

Applications in Reductive Amination Processes

Reductive amination processes, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent, are crucial in the synthesis of various amines. The specific structural features of compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine could make them candidates for substrates or intermediates in synthetic pathways aimed at producing targeted amine compounds (Irrgang & Kempe, 2020).

Potential as Precursors in Organic Synthesis

The synthesis of heterocyclic compounds is a vast field with applications ranging from pharmaceuticals to materials science. Compounds like 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, by virtue of their nitrogen-containing heterocyclic structure, could serve as precursors or intermediates in the construction of complex molecules for various applications (Gomaa & Ali, 2020).

Safety And Hazards

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

5-bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-3-10-8-7(12(13)14)5(2)6(9)4-11-8/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEKEYYPHDLMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C(=C1[N+](=O)[O-])C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682470 |

Source

|

| Record name | 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |

CAS RN |

1280786-58-4 |

Source

|

| Record name | 2-Pyridinamine, 5-bromo-N-ethyl-4-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4'-Bipyridine]-5-carbaldehyde](/img/structure/B567916.png)

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)